molecular formula C5H9ClN2O2 B1381475 (S)-3-Amino-piperidine-2,6-dione hydrochloride CAS No. 25181-50-4

(S)-3-Amino-piperidine-2,6-dione hydrochloride

Cat. No. B1381475
CAS RN: 25181-50-4
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-DFWYDOINSA-N
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Description

“(S)-3-Amino-piperidine-2,6-dione hydrochloride” is a hydrochloride salt of a piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The hydrochloride part suggests that this compound is a salt formed from the reaction of the base compound with hydrochloric acid .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Piperazinediones, including variants like (S)-3-Amino-piperidine-2,6-dione hydrochloride, have been synthesized through various methods, contributing to the field of organic chemistry. These compounds, also known as diketopiperazines, are recognized for their presence in several natural products with therapeutic properties. This research offers insight into synthesis and characterization methodologies (Mancilla et al., 2002).

Pharmaceutical Research

  • Chromatography and Drug Separation : Research has been conducted on the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure. This is crucial in pharmaceuticals for the separation and analysis of drug components (Overbeke et al., 1997).

Metabolism Studies

  • Metabolic Pathways : Investigations into the metabolism of drugs related to (S)-3-Amino-piperidine-2,6-dione hydrochloride in humans have revealed various metabolites. This research is fundamental in understanding how these compounds are processed in the human body and their potential effects (Foster et al., 1984).

Enzyme Inhibition Studies

  • Aromatase Inhibition : Some derivatives of piperidine-2,6-dione have shown inhibitory effects on human placental aromatase, an enzyme crucial for estrogen production. This has implications for treatments of estrogen-dependent diseases like breast cancer (Hartmann et al., 1992).

Novel Synthesis Approaches

  • New Synthetic Methods : Recent research has introduced new methods for synthesizing N-amino pyridine-2,6-dione derivatives, highlighting the ongoing innovation in chemical synthesis techniques related to this compound (Asadi et al., 2020).

properties

IUPAC Name

(3S)-3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-piperidine-2,6-dione hydrochloride

CAS RN

25181-50-4
Record name (3S)-3-aminopiperidine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-piperidine-2,6-dione hydrochloride
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(S)-3-Amino-piperidine-2,6-dione hydrochloride
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(S)-3-Amino-piperidine-2,6-dione hydrochloride
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(S)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 5
(S)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 6
(S)-3-Amino-piperidine-2,6-dione hydrochloride

Citations

For This Compound
1
Citations
Y Wu, M Wu, X Zheng, H Yu, X Mao, Y Jin, Y Wang… - Bioorganic …, 2023 - Elsevier
PARP1 is a multifaceted component of DNA repair and chromatin remodeling, making it an effective therapeutic target for cancer therapy. The recently reported proteolytic targeting …
Number of citations: 3 www.sciencedirect.com

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